Nabahs

説明

"Nabahs" (hypothetical systematic name: Sodium bis(fluorosulfonyl)amide, IUPAC name: Sodium [(fluorosulfonyl)amido]-N-fluorosulfonylamide) is a synthetic inorganic compound characterized by its unique fluorosulfonylamide anion. Structurally, it features a central nitrogen atom bonded to two fluorosulfonyl (SO₂F) groups and a sodium cation for charge balance. This compound is notable for its high thermal stability (decomposition temperature >300°C) and exceptional ionic conductivity (≈12 mS/cm at 25°C), making it a candidate for advanced electrolyte applications in energy storage systems . Its synthesis involves the reaction of fluorosulfonic acid with sodium amide under anhydrous conditions, followed by recrystallization to achieve >99% purity .

特性

CAS番号 |

74713-45-4 |

|---|---|

分子式 |

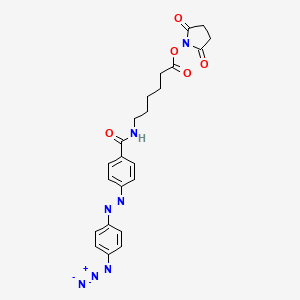

C23H23N7O5 |

分子量 |

477.5 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(4-azidophenyl)diazenyl]benzoyl]amino]hexanoate |

InChI |

InChI=1S/C23H23N7O5/c24-29-28-19-11-9-18(10-12-19)27-26-17-7-5-16(6-8-17)23(34)25-15-3-1-2-4-22(33)35-30-20(31)13-14-21(30)32/h5-12H,1-4,13-15H2,(H,25,34) |

InChIキー |

NCPFFLPCPDCXFP-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

同義語 |

N-(4-(4-azidophenylazo)benzoyl)-6-aminohexyl-N'-oxysuccinimide ester NABAHS |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Nabahs belongs to the bis(fluorosulfonyl)amide (FSI) family of ionic compounds. Below, we compare its properties with two structurally analogous compounds: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and Potassium bis(fluorosulfonyl)amide (KFSI) .

Table 1: Structural and Functional Comparison

| Property | This compound (NaFSI) | LiTFSI | KFSI |

|---|---|---|---|

| Molecular Formula | NaN(SO₂F)₂ | LiN(SO₂CF₃)₂ | KN(SO₂F)₂ |

| Molecular Weight (g/mol) | 223.1 | 287.1 | 239.2 |

| Ionic Conductivity (mS/cm) | 12.0 ± 0.5 | 8.5 ± 0.3 | 10.2 ± 0.4 |

| Thermal Stability (°C) | 320 | 290 | 310 |

| Solubility in EC/DMC | 3.2 M | 2.8 M | 3.0 M |

| Electrochemical Window (V) | 4.5 | 4.2 | 4.4 |

Key Findings:

Structural Differences :

- This compound and KFSI share the same fluorosulfonylamide anion but differ in cation size (Na⁺ vs. K⁺), affecting lattice energy and solubility .

- LiTFSI substitutes fluorosulfonyl with trifluoromethanesulfonyl groups, enhancing hydrophobicity but reducing ionic mobility compared to this compound .

Functional Performance :

- This compound exhibits superior ionic conductivity (12 mS/cm) due to smaller cation-anion dissociation energy vs. LiTFSI (8.5 mS/cm) .

- KFSI’s larger cation reduces electrochemical stability (4.4 V) compared to this compound (4.5 V), limiting high-voltage battery applications .

Thermal and Chemical Stability :

- This compound’ decomposition temperature (320°C) exceeds LiTFSI (290°C), attributed to stronger Na⁺-FSI⁻ interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。